molecular formula C9H8BrN3O2 B12099429 Ethyl 3-bromoimidazo[1,2-a]pyrazine-6-carboxylate

Ethyl 3-bromoimidazo[1,2-a]pyrazine-6-carboxylate

Cat. No.: B12099429
M. Wt: 270.08 g/mol
InChI Key: NNGCBGHVJWXDRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-bromoimidazo[1,2-a]pyrazine-6-carboxylate (CAS: 1607829-61-7) is a brominated heterocyclic compound featuring a fused imidazo[1,2-a]pyrazine core. Its molecular formula is C₉H₈BrN₃O₂, with a molecular weight of 270.09 g/mol . The bromine atom at the 3-position and the ethyl ester group at the 6-position confer distinct reactivity and solubility properties, making it a valuable intermediate in medicinal chemistry and cross-coupling reactions .

Properties

Molecular Formula

C9H8BrN3O2

Molecular Weight

270.08 g/mol

IUPAC Name

ethyl 3-bromoimidazo[1,2-a]pyrazine-6-carboxylate

InChI

InChI=1S/C9H8BrN3O2/c1-2-15-9(14)6-5-13-7(10)3-12-8(13)4-11-6/h3-5H,2H2,1H3

InChI Key

NNGCBGHVJWXDRV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN2C(=CN=C2C=N1)Br

Origin of Product

United States

Preparation Methods

Reaction Mechanism

The process initiates with nucleophilic attack of the aminopyrazine’s nitrogen on the α-carbon of the brominated ester, followed by intramolecular cyclization to form the fused imidazo ring. Sodium bicarbonate or triethylamine is often used to deprotonate intermediates and drive the reaction.

Optimized Conditions

  • Solvent : Ethanol or methanol (66.9 g per 300 mmol aminopyrazine).

  • Temperature : 50–55°C for 5–20 hours.

  • Molar Ratios :

    • 2-Amino-5-bromopyrazine : α-bromo ester : Base = 1 : 1.2 : 1.2.

  • Yield : 35–72%, depending on base and solvent.

Table 1: Cyclocondensation Efficiency with Different Bases

BaseSolventTime (h)Yield (%)Purity (%)
Sodium bicarbonateEthanol572.099.1
Sodium carbonateEthanol1067.898.5
TriethylamineWater2053.497.8
NoneWater2033.495.2

Post-Cyclization Bromination Strategies

When direct cyclocondensation with pre-brominated precursors is impractical, bromination of the preformed imidazo[1,2-a]pyrazine core becomes necessary.

Electrophilic Bromination

Using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0–25°C introduces bromine at the electron-rich C3 position. This method requires rigorous exclusion of light to prevent side reactions.

Table 2: Bromination Efficiency with NBS

NBS Equiv.Temperature (°C)Time (h)Yield (%)
1.10268
1.525482
2.025675

Radical Bromination

Tribromoisocyanuric acid (TBCA) in acetonitrile under UV light achieves selective C3 bromination but with lower yields (45–55%).

Esterification and Functional Group Interconversion

The ethyl carboxylate group at position 6 is introduced either during cyclocondensation or via post-synthetic modification.

Direct Ester Incorporation

Using ethyl α-bromoacetoacetate in the cyclocondensation step avoids additional steps, yielding the target compound directly.

Carboxylic Acid to Ester Conversion

If the cyclized product contains a carboxylic acid (e.g., 3-bromoimidazo[1,2-a]pyrazine-6-carboxylic acid), esterification with ethanol and sulfuric acid (Fisher esterification) is employed:

  • Conditions : 80°C, 12 hours, excess ethanol.

  • Yield : 85–90% after recrystallization.

Purification and Characterization

Recrystallization

Ethyl acetate/hexane (1:1 v/v) is optimal for recrystallization, enhancing purity to >98%.

Analytical Data

  • Melting Point : 76.5–78.0°C.

  • 1H NMR (CDCl3) : δ 8.19 (s, 1H), 7.65 (s, 1H), 7.28 (m, 2H), 4.32 (q, 2H), 1.35 (t, 3H).

  • HRMS : m/z 270.08 [M+H]+ (calc. 270.08).

Industrial-Scale Adaptations

For kilogram-scale production, continuous flow reactors reduce reaction times by 50% and improve yields to 78–80%. Key parameters:

  • Residence Time : 30 minutes.

  • Temperature : 60°C.

  • Catalyst : Heterogeneous sodium bicarbonate on silica.

Challenges and Mitigation Strategies

Regioselectivity Issues

Competitive bromination at C2 or C7 positions is minimized by using bulky bases (e.g., triethylamine) to sterically hinder undesired sites.

Ester Hydrolysis

Ambient moisture can hydrolyze the ethyl ester to carboxylic acid. Storage under anhydrous conditions with molecular sieves ensures stability.

Comparative Analysis of Methods

Table 3: Advantages and Limitations of Synthesis Routes

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Cyclocondensation7299.1HighModerate
Post-Bromination8298.5ModerateHigh
Flow Chemistry8099.0Very HighLow

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-bromoimidazo[1,2-a]pyrazine-6-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 3-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. Conditions often involve the use of bases like potassium carbonate (K2CO3) or sodium hydride (NaH) in polar aprotic solvents such as dimethylformamide (DMF).

    Oxidation Reactions: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed under anhydrous conditions.

Major Products Formed: The major products formed from these reactions include various substituted imidazo[1,2-a]pyrazine derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

Biological Activities

Antimicrobial Properties
Recent studies have indicated that imidazo[1,2-a]pyrazine derivatives exhibit significant antimicrobial activity. Ethyl 3-bromoimidazo[1,2-a]pyrazine-6-carboxylate has been evaluated against various strains of bacteria and fungi. For instance, it has shown promising results against multidrug-resistant strains of Mycobacterium tuberculosis (MDR-TB) with minimum inhibitory concentrations (MIC) ranging from 0.03 to 5.0 μM . Such activity suggests its potential as a lead compound in the fight against resistant bacterial infections.

Anticancer Potential
The compound also exhibits anticancer properties. Research indicates that derivatives of imidazo[1,2-a]pyrazine can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The following table summarizes the IC50 values for different cancer cell lines:

Cell LineIC50 (µM)
MCF-715
A54920
HeLa18

These findings suggest that the compound could be further explored as a potential anticancer agent .

Case Studies

Several case studies have been conducted to explore the efficacy of this compound in various applications:

  • Study on Antimicrobial Activity : A high-throughput screening identified this compound as a potent inhibitor against MDR-TB strains. The study highlighted its mechanism of action involving disruption of bacterial cell wall synthesis .
  • Anticancer Research : In a series of experiments aimed at evaluating cytotoxic effects on cancer cells, this compound demonstrated significant apoptosis induction through caspase activation pathways . These findings were corroborated by molecular docking studies that suggested strong binding affinity to key proteins involved in cell cycle regulation.

Mechanism of Action

The mechanism of action of ethyl 3-bromoimidazo[1,2-a]pyrazine-6-carboxylate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit the activity of certain kinases or proteases involved in disease pathways.

    Pathways Involved: The compound can affect various cellular pathways, including signal transduction, apoptosis, and cell cycle regulation. .

Comparison with Similar Compounds

Structural Analogs: Substituent Variations

Table 1: Key Structural Analogs and Their Properties
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties Reference
Methyl 3-bromoimidazo[1,2-a]pyrazine-6-carboxylate C₈H₆BrN₃O₂ 256.06 Methyl ester at 6-position ≥95% purity; discontinued availability
6-Bromo-3-ethylimidazo[1,2-a]pyrazine C₈H₈BrN₃ 226.07 Ethyl group at 3-position Enhanced solubility in organic solvents
Ethyl 3-bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylate C₁₀H₈BrClN₂O₂ 303.54 Bromo (3), chloro (6), ethyl ester (2) Reactivity in Pd-catalyzed cross-couplings
Ethyl 6-bromo-2-methylimidazo[1,2-a]pyrimidine-3-carboxylate C₁₀H₁₀BrN₃O₂ 284.11 Bromo (6), methyl (2), ethyl ester (3) Pyrimidine core alters electronic profile

Key Observations :

  • Heterocycle Core : Pyrazine-based compounds (two nitrogens) are more electron-deficient than pyridine or pyrimidine analogs, influencing reactivity in cross-coupling reactions .

Reactivity in Cross-Coupling Reactions

Table 2: Comparative Yields in Palladium-Catalyzed Amidation
Substrate Reaction Yield Key Feature Reference
3-Bromoimidazo[1,2-a]pyrazine derivatives Good (~70-85%) Bromine at 3-position; pyrazine core
3-Bromoimidazo[1,2-a]pyridine Moderate (~65%) Pyridine core; reduced electron deficiency
4-Bromo-1-alkylimidazoles High (~80-90%) Flexible alkyl groups enhance coupling efficiency

Key Observations :

  • The pyrazine core in this compound facilitates moderate to good yields in Pd-catalyzed amidation, comparable to pyridine analogs but lower than alkyl-substituted imidazoles .

Physical and Electronic Properties

  • Electrostatic Potential: The 3-bromo substituent in the target compound creates a pronounced σ-hole, enhancing halogen bonding compared to isomers like imidazo[1,2-b]pyridazine, where nitrogen lone pairs oppose the bromine’s electrophilic region .
  • Planarity and Crystal Packing : Derivatives like 2-(6-Bromo-3-pyridyl)-8-methylimidazo[1,2-a]pyrazine exhibit a dihedral angle of 16.2° between pyridine and pyrazine rings, influencing crystallinity and solubility .

Biological Activity

Ethyl 3-bromoimidazo[1,2-a]pyrazine-6-carboxylate is a heterocyclic compound that has garnered attention due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Chemical Identifiers:

PropertyValue
CAS Number1215504-30-5
Molecular FormulaC10H9BrN2O2
Molecular Weight269.10 g/mol
IUPAC NameThis compound
SMILESCCOC(=O)C1=CN2C(Br)=CN=C2C=C1

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of the bromine atom and the carboxylate group enhances its binding affinity to these targets, influencing their activity. Specific pathways affected by this compound are still under investigation, but initial studies suggest that it may modulate signaling pathways relevant to cancer and bacterial infections .

Antibacterial Activity

Research indicates that compounds within the imidazo[1,2-a]pyrazine family exhibit significant antibacterial properties. This compound has shown effectiveness against various strains of bacteria, including multidrug-resistant strains. The minimum inhibitory concentration (MIC) values for related compounds have been reported as low as 0.03 to 5.0 µM against Mycobacterium tuberculosis (Mtb), suggesting a promising potential for further development as an antibacterial agent .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines such as HeLa (cervical cancer), SMMC-7721 (hepatoma), and K562 (leukemia). For instance, one study reported an IC50 value of 0.126 µM against HeLa cells, indicating potent anticancer activity .

Study on Antibacterial Properties

A recent study focused on the antibacterial effects of this compound against various bacterial strains. The findings showed that the compound inhibited bacterial growth effectively, with a notable reduction in colony-forming units (CFUs) at concentrations as low as 0.5 µM. This suggests its potential utility in treating infections caused by resistant bacteria .

Research on Anticancer Efficacy

In another research effort, a series of analogs based on this compound were synthesized and evaluated for their anticancer activity. The most promising compound exhibited an IC50 value of 0.071 µM against SMMC-7721 cells, outperforming several existing chemotherapeutic agents in terms of potency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.